(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one”, there are related compounds that have been synthesized. For instance, the synthesis of Dichlorobenzamide Derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds . Another study reported the synthesis of 3,5-dichlorobenzamide compounds from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Mechanism of Action
Target of Action
Similar compounds have been shown to interact withHemoglobin subunit alpha and Hemoglobin subunit beta .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with theTransthyretin Amyloid Fibril Inhibition pathway .
Pharmacokinetics
Similar compounds have shown that increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined: values were 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 h for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for various research applications. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and infectious diseases. Another potential application of this compound is in the field of neurodegenerative diseases, where it has shown promise in protecting against oxidative stress and neurotoxicity. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Synthesis Methods
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can be synthesized through a multi-step reaction process that involves the condensation of 3,5-dichlorobenzaldehyde with 2-aminothiophenol to form the intermediate 5-benzylidene-2-thioxothiazolidin-4-one. The intermediate is then treated with a base and a suitable benzaldehyde derivative to obtain the final product, this compound.
Scientific Research Applications
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also been found to possess antioxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(5Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS2/c17-11-7-12(18)9-13(8-11)19-15(20)14(22-16(19)21)6-10-4-2-1-3-5-10/h1-9H/b14-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKGQLJSUWAPE-NSIKDUERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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